Stearyl palmitate
Overview
Description
Mechanism of Action
Target of Action
Stearyl palmitate has been identified as a potential multi-target inhibitor against breast cancer . The primary targets of this compound are the HER-2, MEK-1, and PARP-1 proteins . These proteins play crucial roles in cell growth, proliferation, and survival, making them significant targets in cancer treatment .
Mode of Action
In-silico screening has suggested that it interacts with its targets (her-2, mek-1, and parp-1 proteins) to inhibit their function . This inhibition could potentially lead to reduced cell proliferation and increased cell death, thereby exerting an anti-cancer effect .
Biochemical Pathways
These include the HER2 pathway in breast cancer, the MAPK/ERK pathway (implicated in cell division and differentiation), and the DNA repair pathway .
Result of Action
This compound has demonstrated selective cytotoxicity towards breast cancer cells . In-vitro studies have shown that it induces apoptosis (programmed cell death) in MCF-7 breast cancer cells . In-vivo studies in zebrafish have also shown a reduction in tumor size following treatment with this compound .
Action Environment
It’s known that the compound can react with acids to liberate heat . It also reacts with strong oxidizing acids, and heat is generated by its interaction with caustic solutions . These reactions could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Stearyl palmitate participates in various biochemical reactions. It is a product of the reaction between palmitic acid and stearyl alcohol
Cellular Effects
This compound has been found to have selective cytotoxicity towards breast cancer cells in comparison to non-cancerous cells . It induces apoptosis in MCF-7 cells at IC 50 concentration
Molecular Mechanism
It is known that this compound is a palmitate ester, formed by the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound
Metabolic Pathways
This compound is involved in lipid metabolism. It is a product of the reaction between palmitic acid and stearyl alcohol
Preparation Methods
Stearyl palmitate is typically extracted from sheep wool through several methods:
Solvent Extraction: This involves percolating a suitable solvent through raw wool to leach out the lanolin, followed by solvent evaporation.
Scouring with Soap and Alkali: The wool is washed in hot water with a detergent to remove dirt, wool grease (crude lanolin), and other impurities. .
Industrial Production: The crude lanolin obtained from scouring is further purified, alkali refined, bleached, and deodorized to meet pharmaceutical and cosmetic standards.
Chemical Reactions Analysis
Stearyl palmitate undergoes various chemical reactions, including:
Hydrolysis: This compound esters can be hydrolyzed to yield lanolin alcohols and lanolin acids.
Esterification: This compound alcohols can react with fatty acids to form esters.
Hydrogenation: This process can be used to saturate the unsaturated bonds in lanolin.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Scientific Research Applications
Stearyl palmitate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Stearyl palmitate is often compared to other emollients like petroleum jelly and synthetic waxes:
Petroleum Jelly: While petroleum jelly can reduce skin moisture evaporation by 98%, lanolin reduces it by 20-30%.
Synthetic Waxes: There is no hard evidence showing lanolin is superior to synthetic waxes, but it is preferred by those who favor natural products.
Similar compounds include:
- Petroleum Jelly
- Beeswax
- Synthetic Waxes
This compound’s unique composition of long-chain esters, alcohols, and acids makes it a versatile and valuable compound in various applications .
Properties
IUPAC Name |
octadecyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Record name | STEARYL PALMITATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
Record name | Octadecyl hexadecanoate | |
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Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
Record name | STEARYL PALMITATE | |
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Record name | Hexadecanoic acid, octadecyl ester | |
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Record name | Lanolin | |
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Record name | Lanolin | |
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Flash Point |
460 °F (238 °C) (Closed cup) | |
Record name | LANOLIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
Record name | STEARYL PALMITATE | |
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Record name | Lanolin | |
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Record name | LANOLIN | |
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Density |
Specific gravity: 0.935 at 25 °C | |
Record name | LANOLIN | |
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Mechanism of Action |
Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss. | |
Record name | Lanolin | |
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Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
Record name | LANOLIN | |
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Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
Record name | STEARYL PALMITATE | |
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Record name | Stearyl palmitate | |
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Record name | Octadecyl palmitate | |
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Record name | Lanolin | |
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Record name | Lanolin | |
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Record name | Lanolin | |
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Record name | STEARYL PALMITATE | |
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Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
Record name | STEARYL PALMITATE | |
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Record name | Lanolin | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lanolin exhibits excellent emollient properties, meaning it softens and soothes the skin. It can absorb and retain significant amounts of water, contributing to its moisturizing effect in formulations like creams and ointments [, , ]. Additionally, lanolin demonstrates good skin adhesion and can act as an emulsifier, allowing for the combination of oil and water-based ingredients [, ].
A: Lanolin's natural origin can lead to batch-to-batch variability in its composition, impacting the stability and viscosity of formulations. This variability stems from differences in the breeds of sheep, environmental factors, and extraction processes []. Research indicates that substituting lanolin with synthetic alternatives like SOFTISAN® 649 can improve the reproducibility of ternary phase behavior in ointment bases, resulting in more consistent viscosity [].
A: Lanolin naturally contains antioxidants, which can degrade over time, leading to the formation of oxidizing agents. These agents can potentially affect the stability of certain active ingredients, particularly plant growth regulators, when lanolin is used as a carrier []. Treating lanolin with sodium hydrosulfite has been shown to remove these oxidizing agents, making it more suitable for bioassays involving natural growth substances [].
A: While lanolin has a reputation for causing allergic reactions, research suggests the actual incidence of true lanolin allergy is relatively low [, ]. The perception of high allergenicity might be attributed to a phenomenon known as the "angry back syndrome," where patients with extensive dermatitis exhibit false-positive reactions to patch tests, including those with lanolin [].
A: While the specific allergens in lanolin are not fully identified, research suggests that the aliphatic alcohol fraction of lanolin plays a significant role in its allergenic potential [, ]. It's important to note that allergy to lanolin is often non-specific, meaning individuals may have developed sensitivity to other substances alongside lanolin, especially those with chronic dermatoses [].
A: Yes, researchers have developed plant-derived alternatives to lanolin, such as Bis-beheyl/isostearyl/phytosteryl dimer dilinoleyl dimer dilinoleate. This oligomer ester exhibits comparable properties to lanolin, including high water holding capacity, moisturizing effects, and emulsifying properties, while offering improved color, odor, and oxidative stability [].
A: Lanolin finds applications in various industries. For example, sulfonated and succinated lanolin derivatives act as effective fatliquors in leather processing, enhancing the material's softness and flexibility []. Additionally, research explores the potential of lanolin as a sustainable fuel source. Co-firing lanolin waste with municipal solid waste in circulating fluidized bed incinerators shows promise in reducing harmful emissions while generating energy [].
A: Lanolin production is intrinsically linked to the wool industry, raising questions about its long-term sustainability. Recent research challenges the traditional view of lanolin as a mere by-product of wool production for textiles. Evidence suggests that lanolin extraction, involving boiling wool, has historically been a distinct process from wool preparation for spinning and weaving []. This insight necessitates a reassessment of lanolin's historical context and its potential as a sustainably-sourced material.
A: Research is exploring methods to recover and recycle lanolin from industrial wastewater, reducing waste and promoting resource efficiency. For instance, a process combining mixed flocculation and extraction using aluminum sulfate, polyacrylamide, hexane, and cyclohexane has demonstrated a high recovery rate of lanolin from tannery wastewater []. This recovered lanolin exhibits comparable quality to industry-standard lanolin, highlighting the potential for closing the loop in lanolin production.
A: Researchers are investigating the use of lanolin in conjunction with synthetic membranes like Strat-M® and Nucleopore® to create more realistic models for transdermal drug delivery []. These lanolin-based synthetic membranes mimic the lipidic matrix of the stratum corneum, providing a more accurate representation of drug absorption through the skin. This approach could lead to the development of more effective and targeted transdermal drug delivery systems.
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